Cas no 842144-04-1 (N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide)

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide structure
842144-04-1 structure
Nome del prodotto:N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
Numero CAS:842144-04-1
MF:C10H10BrClN4O
MW:317.569599628448
CID:1821890
PubChem ID:57973904

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
    • KB-258240
    • N-(5-Bromo-2-chloro-pyridin-3-yl)-benzenesulfonamide
    • AK118898
    • N-(5-bromo-2-chloro-3-pyridinyl)benzenesulfonamide
    • N-(5-bromo-2-chloro-4-ethylamino-pyridin-3-yl)cyanoacetamide
    • N-[5-romo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
    • QC-894
    • N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
    • N-(5-bromo-2-chloro-4-ethylamino-pyridin-3-yl)-cyanoacetamide
    • N-[5-Bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide (ACI)
    • N-(5-Bromo-2-chloro-4-ethylaminopyridin-3-yl)-2-cyanoacetamide
    • AKOS037649864
    • 842144-04-1
    • CS-M1112
    • DB-255477
    • SCHEMBL691441
    • VMPXWJFBEVLLSB-UHFFFAOYSA-N
    • CS-13793
    • N-[5-BROMO-2-CHLORO-4-(ETHYLAMINO)PYRIDIN-3-YL]-2-CYANOACETAMIDE
    • DTXSID401171622
    • Inchi: 1S/C10H10BrClN4O/c1-2-14-8-6(11)5-15-10(12)9(8)16-7(17)3-4-13/h5H,2-3H2,1H3,(H,14,15)(H,16,17)
    • Chiave InChI: VMPXWJFBEVLLSB-UHFFFAOYSA-N
    • Sorrisi: N#CCC(NC1C(NCC)=C(Br)C=NC=1Cl)=O

Proprietà calcolate

  • Massa esatta: 315.97300
  • Massa monoisotopica: 315.97265g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 77.8Ų

Proprietà sperimentali

  • PSA: 81.30000
  • LogP: 3.50398

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N44780-500mg
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1
500mg
¥11612.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057374-250mg
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1 97%
250mg
¥5148.00 2024-07-28
Chemenu
CM341748-250mg
N-[5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl]-2-cyanoacetamide
842144-04-1 95%+
250mg
$1106 2022-06-10
Chemenu
CM341748-100mg
N-[5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl]-2-cyanoacetamide
842144-04-1 95%+
100mg
$664 2022-06-10
Chemenu
CM341748-1g
N-[5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl]-2-cyanoacetamide
842144-04-1 95%+
1g
$2211 2022-06-10
ChemScence
CS-M1112-500mg
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1
500mg
$715.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057374-1g
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1 97%
1g
¥12870.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057374-100mg
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1 97%
100mg
¥3088.00 2024-07-28

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  0 °C; 3 h
Riferimento
Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase
Heerding, Dirk A.; Rhodes, Nelson; Leber, Jack D.; Clark, Tammy J.; Keenan, Richard M.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5663-5679

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ;  18 h, rt
Riferimento
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells
Eberl, H. Christian ; Werner, Thilo; Reinhard, Friedrich B. ; Lehmann, Stephanie; Thomson, Douglas; et al, Scientific Reports, 2019, 9(1), 1-14

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Raw materials

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Preparation Products

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD